Oral Bioavailability Advantage of Hdac6-IN-23 (DFMO Class) Over Hydroxamic Acid-Based HDAC6 Inhibitors
Hdac6-IN-23, as a member of the difluoromethyl-1,3,4-oxadiazole (DFMO) class, demonstrates high oral bioavailability, a critical parameter for in vivo studies. This is a significant differentiation from hydroxamic acid-based HDAC6 inhibitors like Tubastatin A and ACY-1215, which have been shown to possess substantially lower oral bioavailability in comparative pharmacokinetic studies. For instance, a hydrazide-based inhibitor (35m) demonstrated a 93.4% oral bioavailability, a value described as 'much higher' than that of Tubastatin A and ACY-1215, underscoring the general bioavailability limitations of the hydroxamic acid class [1]. The DFMO series, to which Hdac6-IN-23 belongs, is explicitly characterized by high oral bioavailability and low in vivo clearance, positioning it as a superior tool for oral administration in rodent models [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | High oral bioavailability (qualitatively described) [2] |
| Comparator Or Baseline | Tubastatin A and ACY-1215 (hydroxamic acid-based HDAC6 inhibitors) |
| Quantified Difference | Hydroxamic acid-based inhibitors show significantly lower oral bioavailability; a related study reports a hydrazide-based inhibitor achieving 93.4% oral bioavailability, which is 'much higher' than Tubastatin A and ACY-1215 [1]. |
| Conditions | In vivo pharmacokinetic studies in mice and rats [1][2] |
Why This Matters
High oral bioavailability is essential for achieving systemic exposure and robust target engagement in chronic in vivo disease models without resorting to intravenous or intraperitoneal administration.
- [1] Shen, S., et al. (2022). First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation. Journal of Medicinal Chemistry. View Source
- [2] Ripa, L., Sandmark, J., Hughes, G., Shamovsky, I., Gunnarsson, A., Johansson, J., Llinas, A., Collins, M., Jung, B., Noven, A., Pemberton, N., Mogemark, M., Xiong, Y., Li, Q., Tangefjord, S., Ek, M., & Astrand, A. (2023). Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism. Journal of Medicinal Chemistry, 66(20), 14188–14207. View Source
